Cas no 2171188-55-7 ((2R)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4-(methylsulfanyl)butanoic acid)

(2R)-2-7-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4-(methylsulfanyl)butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a chiral (2R) configuration and incorporates a methylsulfanyl group, which enhances its utility in constructing peptides with specific structural or functional properties. The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions. Its extended heptanamido linker provides flexibility in conjugation strategies. This derivative is particularly valuable in medicinal chemistry and biochemical research, where precise control over peptide sequence and side-chain modifications is required. The product is typically characterized by high purity and stability under recommended storage conditions.
(2R)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4-(methylsulfanyl)butanoic acid structure
2171188-55-7 structure
商品名:(2R)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4-(methylsulfanyl)butanoic acid
CAS番号:2171188-55-7
MF:C27H34N2O5S
メガワット:498.634266376495
CID:6084674
PubChem ID:165543430

(2R)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4-(methylsulfanyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4-(methylsulfanyl)butanoic acid
    • 2171188-55-7
    • EN300-1497405
    • (2R)-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4-(methylsulfanyl)butanoic acid
    • インチ: 1S/C27H34N2O5S/c1-35-17-15-24(26(31)32)29-25(30)14-4-2-3-9-16-28-27(33)34-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,23-24H,2-4,9,14-18H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t24-/m1/s1
    • InChIKey: XRDQRTMBWLGGIO-XMMPIXPASA-N
    • ほほえんだ: S(C)CC[C@H](C(=O)O)NC(CCCCCCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O

計算された属性

  • せいみつぶんしりょう: 498.21884336g/mol
  • どういたいしつりょう: 498.21884336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 15
  • 複雑さ: 669
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 130Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

(2R)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4-(methylsulfanyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1497405-10000mg
(2R)-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4-(methylsulfanyl)butanoic acid
2171188-55-7
10000mg
$10464.0 2023-09-28
Enamine
EN300-1497405-500mg
(2R)-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4-(methylsulfanyl)butanoic acid
2171188-55-7
500mg
$2336.0 2023-09-28
Enamine
EN300-1497405-2500mg
(2R)-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4-(methylsulfanyl)butanoic acid
2171188-55-7
2500mg
$4771.0 2023-09-28
Enamine
EN300-1497405-50mg
(2R)-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4-(methylsulfanyl)butanoic acid
2171188-55-7
50mg
$2044.0 2023-09-28
Enamine
EN300-1497405-250mg
(2R)-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4-(methylsulfanyl)butanoic acid
2171188-55-7
250mg
$2239.0 2023-09-28
Enamine
EN300-1497405-1.0g
(2R)-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4-(methylsulfanyl)butanoic acid
2171188-55-7
1g
$0.0 2023-06-05
Enamine
EN300-1497405-100mg
(2R)-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4-(methylsulfanyl)butanoic acid
2171188-55-7
100mg
$2142.0 2023-09-28
Enamine
EN300-1497405-1000mg
(2R)-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4-(methylsulfanyl)butanoic acid
2171188-55-7
1000mg
$2433.0 2023-09-28
Enamine
EN300-1497405-5000mg
(2R)-2-[7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]-4-(methylsulfanyl)butanoic acid
2171188-55-7
5000mg
$7058.0 2023-09-28

(2R)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4-(methylsulfanyl)butanoic acid 関連文献

(2R)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4-(methylsulfanyl)butanoic acidに関する追加情報

Recent Advances in the Study of (2R)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4-(methylsulfanyl)butanoic acid (CAS: 2171188-55-7)

The compound (2R)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4-(methylsulfanyl)butanoic acid (CAS: 2171188-55-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methylsulfanyl moiety, has shown promising potential in various applications, ranging from peptide synthesis to drug development.

Recent studies have focused on the synthesis and characterization of this compound, with particular emphasis on its role as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used in SPPS due to its stability under basic conditions and ease of removal under mild conditions. The incorporation of the methylsulfanyl group adds a layer of complexity, enabling further functionalization and potential applications in targeted drug delivery systems.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of (2R)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4-(methylsulfanyl)butanoic acid in the synthesis of novel peptide-based therapeutics. The study highlighted the compound's ability to enhance the stability and bioavailability of peptide drugs, addressing one of the major challenges in peptide-based therapeutics. The researchers also explored its potential in creating prodrugs, where the methylsulfanyl group could be leveraged for controlled release mechanisms.

Another significant advancement was reported in a recent issue of Bioorganic & Medicinal Chemistry Letters, where the compound was utilized in the development of enzyme inhibitors. The study revealed that the unique structural attributes of (2R)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4-(methylsulfanyl)butanoic acid allowed for precise modulation of enzyme activity, opening new avenues for the design of highly specific inhibitors. This finding has profound implications for the treatment of diseases where enzyme dysregulation plays a critical role, such as cancer and metabolic disorders.

Further research has also explored the compound's potential in nanotechnology applications. A study published in ACS Nano detailed its use in the fabrication of self-assembling nanocarriers for drug delivery. The Fmoc group facilitated the formation of stable nanostructures, while the methylsulfanyl moiety enabled targeted delivery to specific tissues. This dual functionality positions the compound as a versatile tool in the development of next-generation nanomedicines.

In conclusion, (2R)-2-7-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-4-(methylsulfanyl)butanoic acid (CAS: 2171188-55-7) represents a multifaceted molecule with broad applications in chemical biology and pharmaceutical research. Its unique structural features and demonstrated efficacy in peptide synthesis, drug development, and nanotechnology underscore its potential as a cornerstone in future therapeutic innovations. Continued research in this area is expected to yield further breakthroughs, solidifying its role in advancing the field.

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